2,6-Dichloro-5-methoxypyridine-3-carbaldehyde
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Overview
Description
2,6-Dichloro-5-methoxypyridine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of pyridine, featuring two chlorine atoms, a methoxy group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxypyridine-3-carbaldehyde typically involves the substitution of a halogenated pyridine derivative. One common method starts with 2,6-dichloro-3-methylpyridine, which undergoes a series of reactions including methoxylation and formylation. The reaction conditions often involve the use of methanol and sodium methoxide for methoxylation, followed by formylation using reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the production process, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-methoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 2,6-Dichloro-5-methoxypyridine-3-carboxylic acid.
Reduction: 2,6-Dichloro-5-methoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-5-methoxypyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-methoxypyridine-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The methoxy and chloro substituents can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxynicotinaldehyde: Similar structure but lacks the chlorine atoms.
2,6-Dichloro-3-methylpyridine: Similar structure but lacks the methoxy and aldehyde groups.
Uniqueness
2,6-Dichloro-5-methoxypyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups, along with the reactive aldehyde, makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,6-dichloro-5-methoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-5-2-4(3-11)6(8)10-7(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYMZPAPAHCESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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